N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide: A Strategic Building Block in Targeted Therapeutics
N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide: A Strategic Building Block in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors and ion channel modulators relies heavily on structurally pre-organized, bifunctional building blocks. N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide (CAS: 1082156-62-4) is one such critical intermediate[1]. Characterized by an electron-withdrawing ortho-chloro substituent, a versatile para-amino nucleophile, and a stereochemically adaptable tetrahydrofuran (THF) carboxamide moiety, this compound serves as a linchpin in the synthesis of advanced active pharmaceutical ingredients (APIs).
As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the physicochemical profiling, strategic synthetic methodologies, and pharmacological applications of this specific intermediate, ensuring that drug development professionals can seamlessly integrate it into their discovery pipelines.
Chemical Identity & Physicochemical Profiling
The structural architecture of N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is defined by a central aniline core that is differentially functionalized. The presence of the chlorine atom at the 2-position induces a steric and electronic environment that dictates the regioselectivity of downstream coupling reactions, while the THF ring provides a balance of lipophilicity and hydrogen-bonding capacity.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the intermediate, which are critical for predicting its behavior in both synthetic workflows and ADME (Absorption, Distribution, Metabolism, and Excretion) models[1][2].
| Property | Value |
| Chemical Name | N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide |
| CAS Number | 1082156-62-4 |
| Molecular Formula | C₁₁H₁₃ClN₂O₂ |
| Molecular Weight | 240.69 g/mol |
| Hydrogen Bond Donors | 2 (Primary amine, Amide NH) |
| Hydrogen Bond Acceptors | 3 (THF oxygen, Amide carbonyl, Primary amine) |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area (TPSA) | ~63.4 Ų |
| Physical State | Solid (Powder) |
Strategic Synthetic Methodologies
The synthesis of this intermediate requires strict regiocontrol. Direct acylation of 4-chloro-1,3-phenylenediamine is problematic due to competing nucleophilicity between the two amino groups. Therefore, the most robust and self-validating pathway begins with 2-chloro-5-nitroaniline .
The Logic of the Synthetic Route (Causality)
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Regioselective Acylation: By starting with 2-chloro-5-nitroaniline, the nucleophilic amine at the 1-position is cleanly acylated with tetrahydrofuran-2-carbonyl chloride. The nitro group at the 5-position acts as an electron-withdrawing protecting group that is entirely unreactive toward the acyl chloride.
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Chemoselective Reduction: The critical challenge in the second step is reducing the nitro group to an amine without cleaving the aryl-chlorine bond (hydrodehalogenation). Standard Palladium on Carbon (Pd/C) with hydrogen gas will rapidly strip the chlorine atom. Therefore, a Béchamp reduction (Iron powder and Ammonium Chloride) or Platinum on Carbon (Pt/C) must be utilized to preserve the halogen[3].
Caption: Chemoselective synthetic workflow for N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.
Experimental Protocols
The following protocols are designed as self-validating systems, ensuring high yield and purity suitable for downstream API synthesis.
Step 1: Synthesis of N-(2-chloro-5-nitrophenyl)tetrahydro-2-furancarboxamide
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Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2-chloro-5-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the mixture to 0°C using an ice bath.
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Electrophile Addition: Dissolve tetrahydrofuran-2-carbonyl chloride (1.1 eq) in a minimal amount of DCM and add dropwise over 30 minutes, maintaining the internal temperature below 5°C.
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Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC or LC-MS.
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Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM. Wash the combined organic layers with 1M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the nitro intermediate.
Step 2: Chemoselective Reduction to Target Intermediate
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Preparation: Suspend the nitro intermediate (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 v/v, 15 volumes).
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Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl) (2.0 eq).
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Reaction: Heat the suspension to 80°C (reflux) under vigorous stirring for 2–3 hours. The reaction turns into a thick brown slurry.
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Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol and ethyl acetate.
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Isolation: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Toluene/Heptane) to yield the pure N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide.
Applications in Drug Discovery
The unique structural motif of this intermediate—specifically the combination of the THF-carboxamide and the halogenated aniline—has been heavily utilized in the development of several classes of therapeutics.
Voltage-Gated Sodium Channel (Nav1.7) Inhibitors
Nav1.7 is a highly validated target for the treatment of chronic pain disorders. Patent literature (e.g., WO2010022055A2) demonstrates that coupling the free amine of tetrahydro-2-furancarboxamide-bearing anilines with triazine or pyrimidine cores yields potent Nav1.7 inhibitors[3]. The THF ring occupies a specific lipophilic pocket in the channel, while the amide acts as a crucial hydrogen bond donor/acceptor pair.
SPAK Kinase Inhibitors
The WNK-SPAK-NKCC1 cascade regulates ion transport and cell volume. Inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase) are actively investigated for treating stroke and comorbid hypertension[4]. Compounds featuring the THF-carboxamide motif linked to a halogenated phenyl ring have shown the ability to reduce brain lesion sizes in experimental stroke models by disrupting this specific kinase cascade[4].
Alpha-1 Adrenergic Blockers & Nicotinic Agonists
The THF-carboxamide group is a known pharmacophore in urological drugs such as Alfuzosin (used for benign prostatic hyperplasia)[5]. Furthermore, structurally related bicyclic derivatives like AZD1446 (TC-6683) act as highly selective α4β2 nicotinic acetylcholine receptor agonists for cognitive disorders[6].
Caption: Pharmacological targeting of APIs derived from the N-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide scaffold.
Conclusion
N-(5-Amino-2-chlorophenyl)tetrahydro-2-furancarboxamide is far more than a simple chemical catalog item; it is a highly engineered scaffold designed to impart specific physicochemical properties to target molecules. By understanding the causality behind its synthesis—specifically the necessity of chemoselective reduction to preserve the critical ortho-chlorine—and recognizing its role in Nav1.7 and SPAK kinase inhibition, medicinal chemists can leverage this intermediate to accelerate the discovery of novel targeted therapeutics.
References
- F.A. Binch et al. "WO2010022055A2 - Inhibitors of voltage-gated sodium channels". Google Patents.
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 24795080, TC-6683 (AZD1446)". PubChem. Available at:[Link]
- U.S. Patent 5,753,641A. "Method of treatment for benign prostatic hyperplasia (Alfuzosin)". Google Patents.
Sources
- 1. n-(5-amino-2-chlorophenyl)tetrahydro-2-furancarboxamide,(CAS# 1082156-62-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. CAS:1082156-62-4N-(5-Amino-2-chlorophenyl)tetrahydrofuran-2-carboxamide-毕得医药 [bidepharm.com]
- 3. WO2010022055A2 - Inhibitors of voltage-gated sodium channels - Google Patents [patents.google.com]
- 4. evitachem.com [evitachem.com]
- 5. US5753641A - Method of treatment for benign prostatic hyperplasia - Google Patents [patents.google.com]
- 6. 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo(3.3.0)octane | C11H13ClN2O2 | CID 24795080 - PubChem [pubchem.ncbi.nlm.nih.gov]
